molecular formula C28H23ClN2O2 B4954006 3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE

3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE

Cat. No.: B4954006
M. Wt: 454.9 g/mol
InChI Key: QPODWPINKDRMMT-UHFFFAOYSA-N
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Description

3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzamide moiety and a diphenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 3-chlorobenzoyl chloride with 4-(2,2-diphenylpropanamido)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
  • 4-CHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE
  • 5-BROMO-2-FLUORO-N-(2-((2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE

Uniqueness

3-CHLORO-N-[4-(2,2-DIPHENYLPROPANAMIDO)PHENYL]BENZAMIDE is unique due to its specific combination of a chlorinated benzamide moiety and a diphenylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-chloro-N-[4-(2,2-diphenylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O2/c1-28(21-10-4-2-5-11-21,22-12-6-3-7-13-22)27(33)31-25-17-15-24(16-18-25)30-26(32)20-9-8-14-23(29)19-20/h2-19H,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPODWPINKDRMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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